2,2-Dimethoxy-1-(piperidin-1-yl)ethanone chemical properties
2,2-Dimethoxy-1-(piperidin-1-yl)ethanone chemical properties
An In-Depth Technical Guide to the Chemical Properties of 2,2-Dimethoxy-1-(piperidin-1-yl)ethanone
Authored by: A Senior Application Scientist
This guide provides a comprehensive technical overview of 2,2-Dimethoxy-1-(piperidin-1-yl)ethanone, a versatile chemical intermediate. Designed for researchers, scientists, and professionals in drug development and organic synthesis, this document delves into the core chemical properties, synthesis, reactivity, and handling of this compound. Our focus is on providing not just data, but also the causal, field-proven insights necessary for practical application.
Introduction and Strategic Overview
2,2-Dimethoxy-1-(piperidin-1-yl)ethanone (CAS No. 16695-59-3) is a unique molecule combining a tertiary amide with a protected aldehyde in the form of a dimethyl acetal. Its structure, featuring the common piperidine scaffold, makes it a valuable building block in medicinal chemistry. The piperidine ring is a privileged structure found in numerous pharmaceuticals, and the masked α-keto functionality allows for selective deprotection and subsequent derivatization, offering a strategic advantage in multi-step synthetic campaigns.
This molecule is also known by several synonyms, including:
The primary utility of this compound lies in its ability to serve as a stable precursor to the corresponding α-keto amide, a pharmacophore of significant interest due to its diverse biological activities and its capacity as a reactive handle for bioconjugation or further chemical elaboration.
Physicochemical Properties
The fundamental physical and chemical characteristics of 2,2-Dimethoxy-1-(piperidin-1-yl)ethanone are summarized below. These properties are critical for designing experimental conditions, including solvent selection, reaction temperature, and purification methods.
| Property | Value | Source(s) |
| CAS Number | 16695-59-3 | [1][2][3] |
| Molecular Formula | C₉H₁₇NO₃ | [3][4][5] |
| Molecular Weight | 187.24 g/mol | [1][3][5] |
| Appearance | Liquid | [1] |
| Boiling Point | 72 °C @ 0.01 mmHg | [3] |
| Density | 1.07 g/cm³ | [] |
| InChI Key | WQAKEXCQFZNEFH-UHFFFAOYSA-N | [1][4][] |
| SMILES | COC(C(=O)N1CCCCC1)OC | [4][] |
| Storage Temperature | Ambient Temperature | [1] |
Synthesis and Mechanistic Considerations
The most direct and logical synthetic route to 2,2-Dimethoxy-1-(piperidin-1-yl)ethanone is the nucleophilic acyl substitution of an activated dimethoxyacetic acid derivative with piperidine. The following workflow represents a robust and scalable laboratory preparation.
Experimental Protocol: Synthesis via Acylation
This protocol describes a self-validating system where reaction progress can be monitored and common pitfalls are addressed.
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Reactor Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel, add piperidine (1.0 eq) and a suitable aprotic solvent such as dichloromethane (DCM). Add a non-nucleophilic base, such as triethylamine (1.1 eq), to act as a scavenger for the HCl byproduct.
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Causality: Using an aprotic solvent is crucial to prevent hydrolysis of the acid chloride. The excess base ensures that the piperidine nucleophile is not protonated and rendered unreactive by the generated acid.
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-
Temperature Control: Cool the reaction mixture to 0 °C using an ice bath.
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Causality: The acylation reaction is exothermic. Low-temperature control is essential to minimize side reactions and prevent thermal degradation of the starting materials or product.
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Reagent Addition: Dissolve dimethoxyacetyl chloride (1.05 eq) in DCM and add it to the dropping funnel. Add the acid chloride solution dropwise to the stirred piperidine solution over 30-60 minutes.
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Causality: Slow, dropwise addition maintains temperature control and prevents a rapid, uncontrolled exotherm. A slight excess of the acid chloride ensures complete consumption of the piperidine starting material.
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-
Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the piperidine spot is no longer visible.
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Workup and Purification:
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Quench the reaction by adding water. Transfer the mixture to a separatory funnel.
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Wash the organic layer sequentially with 1M HCl (to remove excess base), saturated NaHCO₃ solution (to remove any remaining acid), and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
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Purify the crude oil via vacuum distillation or flash column chromatography on silica gel to obtain the final product as a pure liquid.
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Spectroscopic Characterization
While detailed experimental spectra are proprietary, the structural features of 2,2-Dimethoxy-1-(piperidin-1-yl)ethanone allow for a reliable prediction of its key spectroscopic signals. This serves as a benchmark for quality control.
| Spectroscopic Data Type | Predicted Values / Characteristics |
| ¹H NMR | Signals expected for piperidine ring protons (~1.5-1.7 ppm and ~3.4-3.6 ppm), a sharp singlet for the two equivalent methoxy groups (~3.3 ppm), and a singlet for the acetal proton (~4.8 ppm). |
| ¹³C NMR | Resonances for piperidine carbons, a signal for the methoxy carbons (~55 ppm), a peak for the acetal carbon (C(OR)₂) (~100 ppm), and a downfield signal for the amide carbonyl carbon (~168 ppm). |
| IR Spectroscopy | A strong, characteristic amide C=O stretching band around 1650 cm⁻¹. Strong C-O stretching bands for the acetal group between 1050-1150 cm⁻¹. |
| Mass Spectrometry | Predicted Collision Cross Section values have been calculated for various adducts, such as [M+H]⁺ at 142.4 Ų.[4] |
Chemical Reactivity and Synthetic Utility
The reactivity of this compound is dominated by the chemistry of its acetal functional group. The tertiary amide is comparatively stable.
Acetal Hydrolysis: The Gateway to α-Keto Amides
The most significant chemical transformation is the acid-catalyzed hydrolysis of the dimethyl acetal to unmask the α-keto group. This reaction proceeds readily under mild acidic conditions (e.g., aqueous HCl, formic acid, or using a solid-supported acid catalyst).
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Mechanism Insight: The reaction is initiated by protonation of one of the methoxy oxygens, creating a good leaving group (methanol). The subsequent loss of methanol generates a resonance-stabilized oxocarbenium ion, which is then attacked by water. Loss of a proton and a second molecule of methanol yields the final α-keto amide.
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Synthetic Value: This deprotection strategy is fundamental. It allows the stable acetal to be carried through multiple synthetic steps that might otherwise be incompatible with a reactive aldehyde or ketone. The unmasked α-keto amide can then be used in reactions like Wittig olefination, reductive amination, or as an electrophile for various nucleophiles, dramatically expanding its synthetic potential.
Safety and Handling
Proper handling is essential to ensure laboratory safety. 2,2-Dimethoxy-1-(piperidin-1-yl)ethanone is classified with the following hazards:
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Hazard Statements: H302+H312+H332 - Harmful if swallowed, in contact with skin, or if inhaled.[1] Related compounds may also cause skin and eye irritation.[7]
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Signal Word: Warning[1]
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GHS Pictogram: GHS07 (Exclamation Mark)[1]
Mandatory Handling Protocols
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Engineering Controls: Always handle this chemical within a certified chemical fume hood to avoid inhalation of vapors.[7][8] Ensure a safety shower and eye wash station are readily accessible.[8]
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Personal Protective Equipment (PPE):
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Storage: Store in a cool, well-ventilated area in a tightly sealed container.[1][7]
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Disposal: Dispose of waste materials in accordance with local, regional, and national regulations for hazardous chemical waste.[7][8]
References
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2,2-DIMETHOXY-1-PIPERIDINO-1-ETHANONE - ChemBK. [Link]
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2,2-dimethoxy-1-(piperidin-1-yl)ethanone - PubChemLite. [Link]
- Synthesis method of chiral piperazinone derivative - Google P
Sources
- 1. 2,2-Dimethoxy-1-(piperidin-1-yl)ethan-1-one | 16695-59-3 [sigmaaldrich.com]
- 2. 16695-59-3 Cas No. | 2,2-Dimethoxy-1-(piperidin-1-yl)ethan-1-one | Apollo [store.apolloscientific.co.uk]
- 3. chembk.com [chembk.com]
- 4. PubChemLite - 2,2-dimethoxy-1-(piperidin-1-yl)ethanone (C9H17NO3) [pubchemlite.lcsb.uni.lu]
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- 7. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 8. biosynth.com [biosynth.com]
